2-Chloro-4-ethoxyquinoline

Vue d'ensemble

Description

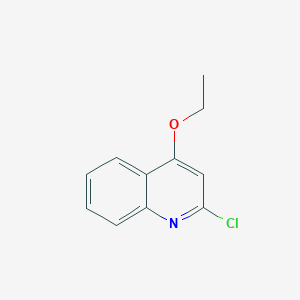

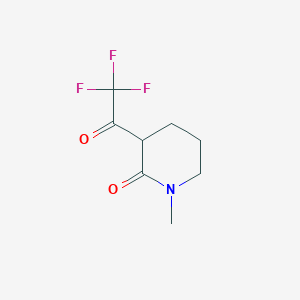

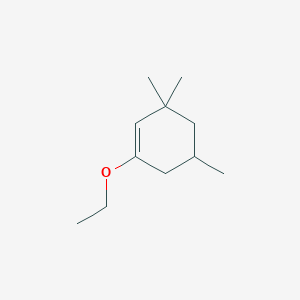

2-Chloro-4-ethoxyquinoline is a chemical compound that serves as a significant intermediate in the synthesis of various quinolone derivatives. It is characterized by the presence of a chloro group at the second position and an ethoxy group at the fourth position on the quinoline ring system. This compound is particularly important due to its role in the preparation of 2-substituted quinolones, which have a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-chloro-4-ethoxyquinoline involves the ethoxylation of 2,4-dichloroquinoline. The reaction is optimized using 18-crown-6 ether as an additive and dimethylformamide (DMF) as the solvent, which results in high yield and selectivity for the desired product. The regioselectivity of the ethoxylation is confirmed using 1H-15N heteronuclear multiple bond correlation spectroscopy .

Molecular Structure Analysis

The molecular structure of 2-chloro-4-ethoxyquinoline is characterized by nuclear magnetic resonance (NMR) spectroscopy. During the analysis, peculiar behaviors such as the broadening of the H8 singlet and unexpected deuteration at the C8-position are observed. These observations suggest that the compound may have unique electronic or steric properties that influence its NMR characteristics .

Chemical Reactions Analysis

2-Chloro-4-ethoxyquinoline is a versatile intermediate that can undergo further chemical transformations. It is used in the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one, which exhibits interesting reactivity during NMR analysis. The compound's reactivity with various nucleophiles and its potential to form different quinolone derivatives highlight its importance in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-ethoxyquinoline are not explicitly detailed in the provided papers. However, based on its molecular structure, it can be inferred that the compound is likely to have properties typical of halogenated heterocycles, such as moderate to high stability, potential for hydrogen bonding due to the ethoxy group, and reactivity associated with the chloro substituent. These properties are crucial for its role as an intermediate in the synthesis of more complex quinolone derivatives .

Applications De Recherche Scientifique

Synthesis of Anticancer and Antimalarial Agents

2-Chloro-4-ethoxyquinoline is a key synthetic precursor in the development of various pharmaceutical agents. It has been utilized in the synthesis of compounds like N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is an important intermediate in the preparation of drugs like pelitinib and neratinib. These drugs act as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, highlighting its significance in cancer treatment (Mao, Zhu, Chen, Shen, & Jiang, 2014).

Intermediate in Chemical Synthesis

The compound also serves as an intermediate in the synthesis of other complex quinolone structures. For example, a study by Vontobel et al. (2020) described the C4-ethoxylation of 2,4-dichloroquinoline to prepare 2-chloro-4-ethoxy-quinoline, which is used in the synthesis of 2-substituted quinolones. This demonstrates the compound's versatility as an intermediate in producing various quinolone derivatives with potential pharmacological applications (Vontobel, Fuscaldo, Santos, & da Costa, 2020).

Antimicrobial Activity

The compound has shown potential in the synthesis of substances with antimicrobial properties. For instance, Khan et al. (2013) synthesized substituted 4-hydroxyquinolines, which after being converted to 4-chloroquinolines, led to the production of ethyl 2-(quinolin-4-yl)propanoates. These substances exhibited potent antimicrobial activity against Helicobacter pylori, suggesting their utility in developing new antimicrobial agents (Khan, Miller, Rainsford, & Zhou, 2013).

Chemosensor Development

In addition to pharmaceutical applications, derivatives of 2-Chloro-4-ethoxyquinoline have been investigated for their use as chemosensors. Prodi et al. (2001) characterized a compound that selectively responds to cadmium ions over other metal ions, demonstrating its potential in monitoring cadmium concentrations in waste streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Safety And Hazards

Orientations Futures

Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-Chloro-4-ethoxyquinoline . The compounds synthesized were screened for their antibacterial activity and antioxidant activities . The findings suggested that compound 8 might be considered a hit compound for further analysis as an antibacterial and anticancer drug .

Propriétés

IUPAC Name |

2-chloro-4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEUHLMFYVCBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355806 | |

| Record name | 2-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethoxyquinoline | |

CAS RN |

4295-08-3 | |

| Record name | 2-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)